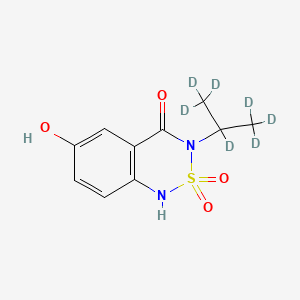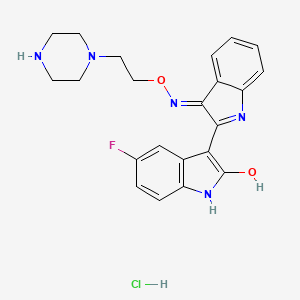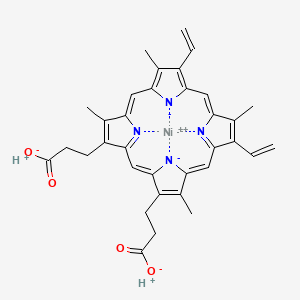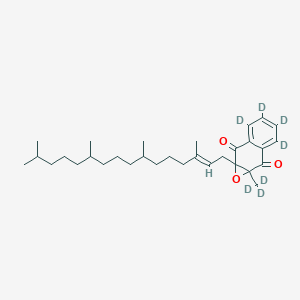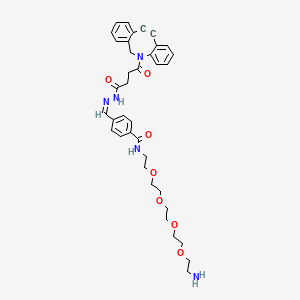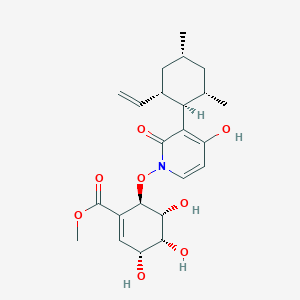
Maximiscin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maximiscin is a polyketide-shikimate chemical compound isolated from the fungus Tolypocladium. It has shown significant tumor growth suppression in animal models. The discovery of this compound was the result of a citizen scientist crowdsourcing project by the University of Oklahoma, where a soil sample from Salcha, Alaska, yielded this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The total synthesis of maximiscin involves a stereocontrolled approach, which is derived from the rare union of three separate metabolic pathways. The synthesis typically involves multiple steps, including the coupling of various fragments and the use of specific reagents to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily synthesized in research laboratories for scientific studies. The complexity of its structure and the need for precise stereocontrol make large-scale production challenging.
Análisis De Reacciones Químicas
Types of Reactions
Maximiscin undergoes various types of chemical reactions, including:
Oxidation: Achieved using specific oxidizing agents to introduce oxygen functionalities.
Reduction: Involves the use of reducing agents to remove oxygen functionalities or add hydrogen atoms.
Substitution: Reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve nucleophilic or electrophilic reagents depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Maximiscin has several scientific research applications, including:
Chemistry: Used as a model compound to study complex synthetic routes and stereocontrolled reactions.
Biology: Investigated for its effects on cellular processes and its potential as a bioactive compound.
Mecanismo De Acción
Maximiscin exerts its effects by inducing DNA damage and activating DNA damage response pathways. It has been shown to reduce the fraction of cells in the S and G2/M phases of the cell cycle and induce apoptosis within a short period . The molecular targets and pathways involved include specific enzymes and proteins related to DNA repair and cell cycle regulation .
Comparación Con Compuestos Similares
Maximiscin is unique due to its polyketide-shikimate structure and its potent anticancer properties. Similar compounds include other polyketide-shikimate hybrids and natural products with anticancer activity, such as:
Epothilone: A polyketide with anticancer properties.
Paclitaxel: A natural product used as a chemotherapy drug.
Doxorubicin: An anthracycline antibiotic with anticancer activity.
This compound stands out due to its unique biosynthetic origin and its specific mechanism of action in inducing DNA damage and apoptosis.
Propiedades
Fórmula molecular |
C23H31NO8 |
|---|---|
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
methyl (3R,4R,5R,6R)-6-[3-[(1R,2S,4R,6S)-2-ethenyl-4,6-dimethylcyclohexyl]-4-hydroxy-2-oxopyridin-1-yl]oxy-3,4,5-trihydroxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C23H31NO8/c1-5-13-9-11(2)8-12(3)17(13)18-15(25)6-7-24(22(18)29)32-21-14(23(30)31-4)10-16(26)19(27)20(21)28/h5-7,10-13,16-17,19-21,25-28H,1,8-9H2,2-4H3/t11-,12+,13-,16-,17-,19-,20-,21-/m1/s1 |
Clave InChI |
BHUFOFQGYXAGAC-QMUCRNDTSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H]([C@H]([C@@H](C1)C=C)C2=C(C=CN(C2=O)O[C@H]3[C@@H]([C@@H]([C@@H](C=C3C(=O)OC)O)O)O)O)C |
SMILES canónico |
CC1CC(C(C(C1)C=C)C2=C(C=CN(C2=O)OC3C(C(C(C=C3C(=O)OC)O)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


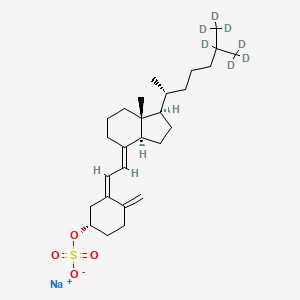

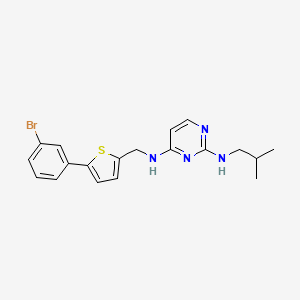
![(8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12414382.png)

